1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the glycosylation of a protected sugar derivative with a pyrimidine base under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidine compounds .
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Mechanism of Action
The compound exerts its effects primarily by inhibiting viral DNA polymerase, thereby preventing the replication of viral DNA. This mechanism is particularly effective against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The molecular targets include viral DNA polymerase and thymidylate phosphorylase, which are essential for viral DNA synthesis .
Comparison with Similar Compounds
- **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- **4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one
- **1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione
Uniqueness: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structural configuration and the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted antiviral and anticancer therapies.
Properties
Molecular Formula |
C12H16N2O6 |
---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c1-2-4-12(6-15)9(18)8(17)10(20-12)14-5-3-7(16)13-11(14)19/h2-3,5,8-10,15,17-18H,1,4,6H2,(H,13,16,19)/t8-,9?,10+,12+/m0/s1 |
InChI Key |
NWNCURZHPMUJOS-APIGRQRTSA-N |
Isomeric SMILES |
C=CC[C@]1(C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)CO |
Canonical SMILES |
C=CCC1(C(C(C(O1)N2C=CC(=O)NC2=O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.